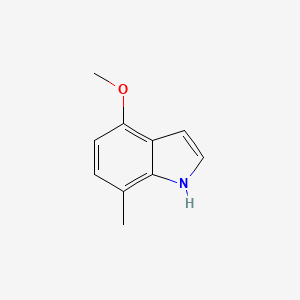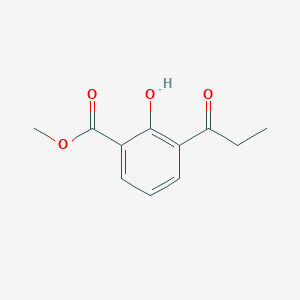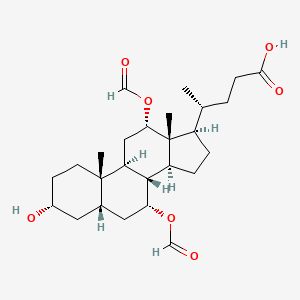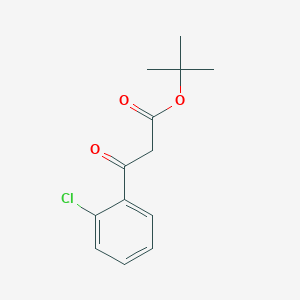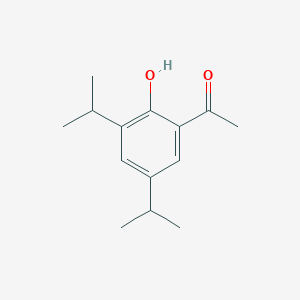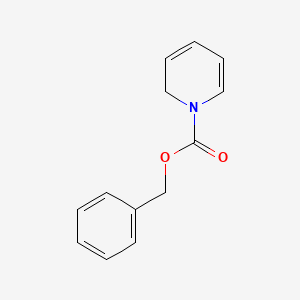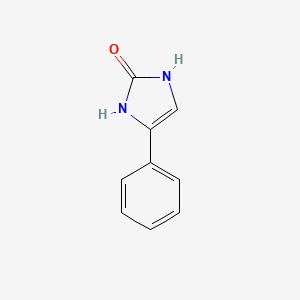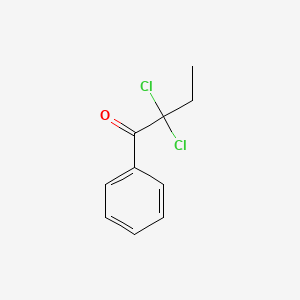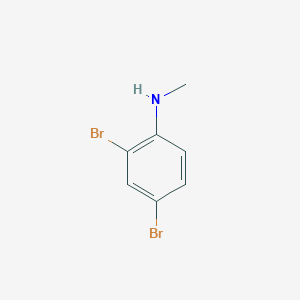![molecular formula C5H3BrN2S B1610118 2-ブロモイミダゾ[5,1-b]チアゾール CAS No. 713107-45-0](/img/structure/B1610118.png)
2-ブロモイミダゾ[5,1-b]チアゾール
概要
説明
2-Bromoimidazo[5,1-b]thiazole is a heterocyclic compound that features both imidazole and thiazole ringsThe molecular formula of 2-Bromoimidazo[5,1-b]thiazole is C5H3BrN2S, and it has a molecular weight of 203.06 g/mol .
科学的研究の応用
2-Bromoimidazo[5,1-b]thiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of anti-tuberculosis agents, anticancer drugs, and antimicrobial compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Material Science: It is explored for its potential in organic electronics and as a building block for functional materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromoimidazo[5,1-b]thiazole typically involves the cyclization of 2-aminothiazole with bromoacetaldehyde under acidic conditions. This reaction forms the imidazole ring fused to the thiazole ring, with the bromine atom positioned at the 2-position of the imidazole ring .
Industrial Production Methods
In industrial settings, the synthesis of 2-Bromoimidazo[5,1-b]thiazole can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of microwave irradiation and green chemistry methods, such as employing polyethylene glycol as a solvent, has also been explored to enhance the efficiency and environmental sustainability of the synthesis process .
化学反応の分析
Types of Reactions
2-Bromoimidazo[5,1-b]thiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 2-position can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazole ring to its dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Substituted imidazo[5,1-b]thiazoles with various functional groups.
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro and tetrahydro derivatives of imidazo[5,1-b]thiazole.
作用機序
The mechanism of action of 2-Bromoimidazo[5,1-b]thiazole involves its interaction with specific molecular targets. For instance, in the context of anti-tuberculosis activity, it targets the QcrB component of the mycobacterial cytochrome bcc-aa3 super complex, which is crucial for the electron transport chain. This interaction disrupts the energy production in Mycobacterium tuberculosis, leading to its inhibition .
類似化合物との比較
Similar Compounds
Imidazo[2,1-b]thiazole: Similar in structure but differs in the position of the nitrogen atom in the imidazole ring.
Imidazo[1,2-a]pyridine: Contains a pyridine ring instead of a thiazole ring.
Thiazole: Lacks the imidazole ring and has different chemical properties.
Uniqueness
2-Bromoimidazo[5,1-b]thiazole is unique due to its specific arrangement of the imidazole and thiazole rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for drug development and material science applications .
特性
IUPAC Name |
2-bromoimidazo[5,1-b][1,3]thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2S/c6-4-2-8-3-7-1-5(8)9-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJWFMQXQGXGOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N(C=C(S2)Br)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20440348 | |
| Record name | 2-Bromoimidazo[5,1-b]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20440348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
713107-45-0 | |
| Record name | 2-Bromoimidazo[5,1-b]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20440348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
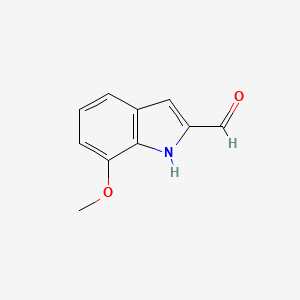
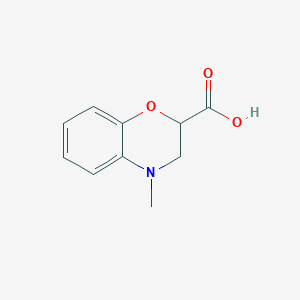
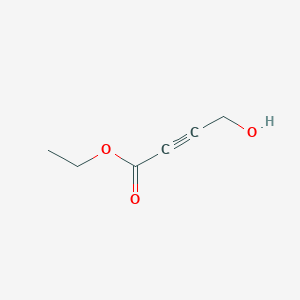
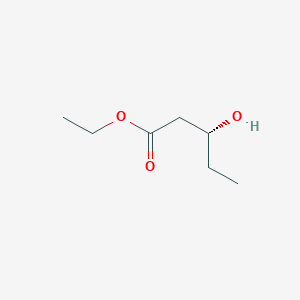
![6-Chloroimidazo[1,2-B]pyridazine-2-carbaldehyde](/img/structure/B1610044.png)
